molecular formula C11H10N2O2S B1265555 N-(2-Benzothiazolyl)-acetoacetamide CAS No. 4692-94-8

N-(2-Benzothiazolyl)-acetoacetamide

Cat. No.: B1265555
CAS No.: 4692-94-8
M. Wt: 234.28 g/mol
InChI Key: KRVAVIMTIIEASB-UHFFFAOYSA-N
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Description

N-(2-Benzothiazolyl)-acetoacetamide (CAS 4692-94-8) is an organic compound with the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol . This chemical features a benzothiazole ring system, a privileged scaffold in medicinal chemistry known for its versatile biological activities and ability to interact with diverse biological targets . Benzothiazole derivatives are investigated for a wide spectrum of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents . Related structural analogs, specifically N-(thiazol-2-yl)-benzamide compounds, have been identified in research as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), representing a valuable pharmacological tool for probing this poorly understood receptor . The benzothiazole core allows for extensive structural modification, enabling researchers to explore structure-activity relationships (SAR) and optimize properties for specific targets . This compound serves as a key synthetic intermediate for further chemical exploration and biological evaluation in drug discovery programs . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-oxobutanamide
Source PubChem
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InChI

InChI=1S/C11H10N2O2S/c1-7(14)6-10(15)13-11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KRVAVIMTIIEASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
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DSSTOX Substance ID

DTXSID70196984
Record name Acetoacetamide, N-(2-benzothiazolyl)-
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Molecular Weight

234.28 g/mol
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CAS No.

4692-94-8
Record name N-2-Benzothiazolyl-3-oxobutanamide
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Record name 2-(Acetoacetamido)benzothiazole
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Record name ACETOACETAMIDE, N-(2-BENZOTHIAZOLYL)-
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Record name Acetoacetamide, N-(2-benzothiazolyl)-
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Record name N-(2-BENZOTHIAZOLYL)-ACETOACETAMIDE
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Record name 2-(ACETOACETAMIDO)BENZOTHIAZOLE
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Synthetic Methodologies and Reaction Pathways for N 2 Benzothiazolyl Acetoacetamide and Its Analogues

Conventional Synthetic Approaches

Conventional methods for the synthesis of N-(2-Benzothiazolyl)-acetoacetamide and its derivatives primarily rely on well-established organic reactions. These approaches include condensation reactions involving 2-aminobenzothiazole (B30445) precursors, various acetoacetylation routes, and multi-step synthesis strategies.

Condensation Reactions Involving 2-Aminobenzothiazole Precursors

A fundamental approach to the synthesis of N-substituted 2-aminobenzothiazole derivatives involves the condensation of 2-aminobenzothiazole with a suitable electrophile. In the context of this compound, this would theoretically involve the direct reaction of 2-aminobenzothiazole with an acetoacetylating agent. While direct condensation to form the target acetoacetamide (B46550) is a primary route, related condensation reactions are widely reported. For instance, 2-aminobenzothiazole can be condensed with various aldehydes and ketones to form Schiff bases, which can then be further modified.

One common reaction involves the three-component condensation of 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound like ethyl acetoacetate. However, this often leads to the formation of fused heterocyclic systems such as pyrimido[2,1-b]benzothiazoles rather than the open-chain acetoacetamide derivative. The reaction pathway is influenced by the reaction conditions, with catalysts and temperature playing a crucial role in directing the outcome towards either the acetoacetamide or the cyclized product.

Acetoacetylation Routes

Acetoacetylation of the amino group of 2-aminobenzothiazole is the most direct method for the synthesis of this compound. This can be achieved using various acetoacetylating agents.

Utilizing Acetic Anhydride

Acetic anhydride is a common and cost-effective acetylating agent. While its primary use is for introducing an acetyl group, its reaction with 2-aminobenzothiazole typically yields N-(benzothiazol-2-yl)acetamide researchgate.net. The formation of the acetoacetamide derivative using acetic anhydride is less commonly reported and would likely require specific reaction conditions to favor the addition of the acetoacetyl group over simple acetylation. One study describes a solvent-free reaction of 2-aminothiazoles with acetic anhydride, which resulted in the corresponding acetamides in good yield researchgate.net. This suggests that under certain conditions, acylation with anhydride is a feasible route, though achieving acetoacetylation would be more complex.

Alternative Acetoacetylating Agents (e.g., 2,2,6-trimethyl-4H-1,3-dioxin-4-one)

More effective and specific acetoacetylating agents are often employed to synthesize β-ketoamides. 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a diketene-acetone adduct, is a versatile and efficient reagent for the acetoacetylation of amines umpr.ac.idresearchgate.netnih.gov. The reaction proceeds through the in-situ generation of acetylketene upon heating, which then readily reacts with the primary amino group of 2-aminobenzothiazole to form the desired this compound umpr.ac.id. This method is often preferred due to its high yields and milder reaction conditions compared to using diketene (B1670635) directly, which can be unstable. The reaction typically involves heating the amine with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in a suitable solvent, such as xylene, at reflux temperature nih.gov.

Another common acetoacetylating agent is ethyl acetoacetate. The reaction of 2-aminobenzothiazole with ethyl acetoacetate can yield this compound, although careful control of reaction conditions is necessary to prevent the subsequent intramolecular cyclization to form pyrimido[2,1-b]benzothiazole derivatives, especially in the presence of catalysts or at elevated temperatures researchgate.netdoaj.orgorgsyn.org.

Table 1: Comparison of Acetoacetylating Agents for Amines
Acetoacetylating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Acetic AnhydrideSolvent-free or in a solvent like acetic acid, often requires heating.Readily available, inexpensive.Can lead to simple acetylation; may require harsh conditions.
Ethyl AcetoacetateHeating in a high-boiling solvent, sometimes with a catalyst.Commonly available, relatively safe.Can lead to cyclized byproducts; may require high temperatures.
2,2,6-trimethyl-4H-1,3-dioxin-4-oneRefluxing in a non-polar solvent like xylene or toluene.High yields, clean reaction, milder conditions.Less common than other agents, may need to be synthesized.

Multi-step Synthesis Strategies

Multi-step synthesis provides an alternative route to this compound and its analogues, allowing for greater control over the final structure and the introduction of various substituents. A plausible multi-step approach could involve the initial synthesis of a substituted 2-aminobenzothiazole precursor. For example, a substituted aniline can be treated with potassium thiocyanate and bromine in acetic acid to yield the corresponding 2-aminobenzothiazole derivative nih.gov.

Following the formation of the 2-aminobenzothiazole core, the acetoacetyl group can be introduced. One strategy involves reacting the 2-aminobenzothiazole with chloroacetyl chloride to form an N-(2-benzothiazolyl)-2-chloroacetamide intermediate . This intermediate can then be subjected to further reactions to build the acetoacetamide moiety. For instance, a reaction with a suitable carbon nucleophile could potentially introduce the remaining acetyl group.

Green Chemistry and Sustainable Synthesis Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. This trend extends to the synthesis of benzothiazole (B30560) derivatives, with a focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. The synthesis of benzothiazole derivatives has been successfully achieved using microwave irradiation, often in the absence of a solvent or using green solvents like glycerol. For the synthesis of this compound, a microwave-assisted reaction between 2-aminobenzothiazole and an acetoacetylating agent could offer a more sustainable alternative to conventional heating.

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. This method has been applied to the synthesis of various heterocyclic compounds, including benzothiazole derivatives. Ultrasound-assisted reactions can often be carried out at lower temperatures and in shorter times than conventional methods, and sometimes even in water or under solvent-free conditions.

Solvent-free or solid-state reactions represent a particularly green approach by completely eliminating the need for solvents, which are often a major source of chemical waste. The reaction of 2-aminobenzothiazole with an acetoacetylating agent under solvent-free conditions, potentially with microwave or ultrasound assistance, would be a highly sustainable route to this compound. One study demonstrated the eco-friendly, catalyst- and solvent-free synthesis of N-benzothiazole-2-yl-acetamides by reacting 2-aminothiazoles with acetic anhydride researchgate.net.

Table 2: Overview of Green Synthesis Protocols for Benzothiazole Derivatives
Green Chemistry ApproachKey PrinciplesPotential Application to this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency.Rapid reaction of 2-aminobenzothiazole with an acetoacetylating agent.
Ultrasound-Assisted SynthesisShorter reaction times, lower temperatures, enhanced reaction rates.Efficient condensation of 2-aminobenzothiazole under mild conditions.
Solvent-Free SynthesisElimination of solvent waste, simplified work-up.Direct reaction of solid reactants, potentially with energy input from microwaves or ultrasound.
Use of Green SolventsReplacement of hazardous solvents with environmentally benign alternatives (e.g., water, glycerol).Performing the condensation or acetoacetylation reaction in a green solvent.

Catalyst-Free and Solvent-Free Methods

In alignment with the principles of green chemistry, catalyst-free and solvent-free methods for the synthesis of N-acylated benzothiazoles have been developed. These methods offer significant advantages by eliminating the need for potentially toxic catalysts and volatile organic solvents, simplifying work-up procedures, and reducing chemical waste.

A notable approach involves the direct reaction of 2-aminobenzothiazoles with an acylating agent like acetic anhydride. scielo.brresearchgate.net This reaction can proceed expeditiously and often instantaneously without external heating or the addition of any catalyst. scielo.brresearchgate.net The high reactivity of the amine group on the benzothiazole ring towards the anhydride drives the reaction to completion, yielding the desired N-benzothiazole-2-yl-acetamide in good yields. researchgate.net The purification process is typically straightforward, often requiring simple filtration and washing. This methodology is highly atom-economical and energy-efficient, making it an attractive option for the synthesis of these compounds. scielo.br

Table 1: Catalyst-Free and Solvent-Free Acetylation of Aminobenzothiazoles

Reactant 1 Reactant 2 Conditions Yield Reference
2-Aminobenzothiazole Acetic Anhydride Room Temperature, Solvent-Free Good scielo.brresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemicaljournals.comscielo.br This technology has been successfully applied to the synthesis of various benzothiazole derivatives.

In the context of this compound analogues, microwave irradiation can be used to drive the condensation and acylation reactions. For instance, the synthesis of 2-substituted benzothiazoles has been achieved by reacting 2-aminothiophenol with various aldehydes under microwave irradiation. scielo.brresearchgate.netsemanticscholar.org This method is often performed in the absence of a solvent or using a green solvent like glycerol, which enhances its environmental friendliness. researchgate.netsemanticscholar.org The use of microwave heating in conjunction with a solid support, such as NaY zeolite, can further enhance reaction efficiency under solvent-free conditions. This approach combines the benefits of rapid, uniform heating with the advantages of heterogeneous catalysis, leading to clean, fast, and efficient synthesis. The significant reduction in reaction time, from hours to minutes, is a key advantage of this methodology. scielo.br

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazoles

Method Reaction Time Yield (%) Reference
Conventional Heating Several hours 70-80% scielo.br

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to desired molecules with high efficiency and selectivity. The synthesis of this compound and its analogues benefits from various catalytic systems, including transition metals, acids/bases, and heterogeneous catalysts.

Transition Metal-Catalyzed Reactions

Transition metals like palladium (Pd), copper (Cu), ruthenium (Ru), and nickel (Ni) are widely used to catalyze the formation of C-N and C-S bonds, which are essential for constructing the benzothiazole core and its derivatives. nih.govmdpi.com For instance, palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives. semanticscholar.org In these reactions, a Pd(0) catalyst, such as Pd(PPh3)4, facilitates the coupling of a bromo-substituted benzothiazole acetamide with various aryl boronic acids or esters. semanticscholar.org

Copper-catalyzed reactions are also prominent, particularly in the synthesis of 2-aminobenzothiazoles from 2-haloanilines and dithiocarbamates, which can then be acylated. nih.gov Similarly, RuCl3 and Ni(II) salts have proven to be effective catalysts for the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles, the direct precursors for acetoacetylation. nih.gov These catalytic methods offer high yields and broad substrate scope, allowing for the synthesis of a diverse library of substituted benzothiazole derivatives. nih.govsemanticscholar.org

Table 3: Examples of Transition Metal-Catalyzed Synthesis of Benzothiazole Derivatives

Catalyst Reaction Type Starting Materials Yield Reference
Pd(PPh3)4 Suzuki Coupling N-(6-bromobenzothiazol-2-yl)acetamide, Aryl boronic acid 80-85% semanticscholar.org
RuCl3 Intramolecular Oxidative Coupling N-arylthioureas up to 91% nih.gov
Ni(II) salts Intramolecular Oxidative Coupling N-arylthioureas up to 95% nih.gov

Acid/Base Catalysis

Acid and base catalysis is frequently utilized in the synthesis of benzothiazole derivatives. In the preparation of precursors for this compound, acid catalysts can promote the condensation reaction between 2-aminothiophenol and carbonyl compounds. For example, a catalytic amount of acetic acid can be used to facilitate the formation of azomethine intermediates. tsijournals.com

Bases are also commonly employed. In the synthesis of N-(4-acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide, potassium carbonate (K2CO3) is used as a base to facilitate the reaction between N-(4-acetylphenyl)-2-chloroacetamide and 2-mercaptobenzothiazole. tsijournals.com Similarly, organic bases like triethylamine are often used to neutralize acids formed during acylation reactions, for instance, when using chloroacetyl chloride as the acylating agent. arabjchem.org These catalysts are advantageous due to their low cost, ready availability, and operational simplicity.

Heterogeneous Catalysis in Amidation Reactions

Heterogeneous catalysts offer significant benefits in terms of easy separation from the reaction mixture, reusability, and reduced environmental impact. In the synthesis of benzothiazoles and their subsequent amidation, solid catalysts have been effectively used.

Zeolites, such as NaY zeolite, can serve as both a solid support and a catalyst in solvent-free, microwave-assisted reactions. They provide a surface for the reaction to occur and can enhance reaction rates. Another example is the use of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2), an inexpensive and non-toxic solid acid catalyst, for the preparation of benzothiazole derivatives from acyl chlorides and ortho-aminothiophenol under solvent-free conditions. mdpi.com Because these reactions are heterogeneous, the catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity. mdpi.com This approach aligns with the principles of sustainable chemistry by minimizing waste and improving process efficiency.

Mechanism Elucidation of Key Synthetic Transformations

The primary synthetic transformation for obtaining this compound from 2-aminobenzothiazole is an N-amidation (or more specifically, N-acetoacetylation) reaction. The mechanism is analogous to a nucleophilic acyl substitution.

The reaction is initiated by the nucleophilic attack of the exocyclic amino group (-NH2) of 2-aminobenzothiazole on the electrophilic carbonyl carbon of the acetoacetylating agent (e.g., diketene or ethyl acetoacetate).

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks one of the carbonyl carbons of the acylating agent. This forms a tetrahedral intermediate.

Proton Transfer/Leaving Group Departure: In this intermediate, a proton transfer may occur, followed by the elimination of a leaving group.

If diketene is the acylating agent, the tetrahedral intermediate undergoes rearrangement and protonation (typically during work-up) to yield the final acetoacetamide product.

If an ester like ethyl acetoacetate is used, the ethoxy group (-OEt) is eliminated as a leaving group (ethanol) from the tetrahedral intermediate to regenerate the carbonyl double bond, resulting in the formation of the amide.

Catalyst Role:

Acid Catalysis: An acid catalyst can protonate the carbonyl oxygen of the acylating agent, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly basic amino group of the benzothiazole.

Base Catalysis: A base can deprotonate the amino group, increasing its nucleophilicity. However, this is less common for amine acylation unless the amine is particularly non-nucleophilic. More typically, a non-nucleophilic base like triethylamine is used to scavenge the acidic byproduct (e.g., HCl if an acyl chloride is used).

In catalyst-free methods involving highly reactive acylating agents like anhydrides, the inherent nucleophilicity of the amine and the electrophilicity of the anhydride are sufficient to drive the reaction forward without activation. researchgate.net The mechanism involves a similar nucleophilic attack on a carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a carboxylate leaving group.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Amide Nitrogen

The amide nitrogen in N-(2-Benzothiazolyl)-acetoacetamide, while relatively stable due to resonance, can participate in several important chemical reactions, leading to a variety of derivatives.

The amide nitrogen of this compound and related N-acylaminobenzothiazoles can undergo further acylation and alkylation under specific conditions. While direct N-alkylation of the amide can be challenging, related studies on 2-aminobenzothiazoles show that the exocyclic nitrogen can be alkylated. For instance, N-alkylation of 2-aminobenzothiazoles has been achieved using various alkyl halides. nih.govderpharmachemica.com This suggests that with appropriate reagents and conditions, such as the use of a strong base to deprotonate the amide nitrogen, alkyl groups could be introduced at this position.

Acylation of the amide nitrogen is also a feasible transformation. The reaction of 2-aminobenzothiazoles with acylating agents like acetic acid or acetyl chloride is a common method for the synthesis of the parent N-(2-Benzothiazolyl)-acetamide. umpr.ac.idnih.govpolyu.edu.hk Further acylation at the amide nitrogen of this compound would likely require more forcing conditions or the use of highly reactive acylating agents. These reactions would lead to the formation of N,N-diacyl derivatives, which could serve as precursors for more complex molecular architectures. The acylation of 6-substituted 2-aminobenzothiazoles with various benzoic acids has been reported to produce N-benzothiazolyl benzamides. mdpi.com

ReactantReagentProduct TypeReference
2-Aminobenzothiazole (B30445)Alkyl HalideN-Alkyl-2-aminobenzothiazole nih.gov
2-AminobenzothiazoleAcetic Acid/Acetyl ChlorideN-(Benzothiazol-2-yl)acetamide umpr.ac.id
6-Substituted 2-aminobenzothiazoleBenzoic AcidN-Benzothiazolyl benzamide mdpi.com

A significant area of reactivity for this compound and structurally similar compounds involves the formation of fused heterocyclic systems. The reaction of 2-aminobenzothiazole with β-ketoesters, such as ethyl acetoacetate, is a well-established method for the synthesis of pyrimido[2,1-b]benzothiazole derivatives. scirp.orgaraku.ac.irnih.govsid.iraraku.ac.ir This reaction proceeds through an initial formation of an enamine intermediate, which is structurally analogous to this compound, followed by intramolecular cyclization and dehydration.

The synthesis of pyrimido[2,1-b]benzothiazoles is often carried out as a one-pot, three-component reaction involving 2-aminobenzothiazole, an aldehyde, and a β-ketoester or β-diketone. scirp.orgsid.ir Various catalysts, including novel materials like functionalized graphene oxide, have been developed to improve the efficiency and environmental friendliness of these syntheses. araku.ac.iraraku.ac.ir These fused heterocyclic compounds are of significant interest due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. scirp.orgsid.ir

ReactantsConditionsProductReference
2-Aminobenzothiazole, Benzaldehyde derivatives, β-ketoester/β-diketoneSolvent-free, 60°C4H-Pyrimido[2,1-b]benzothiazole derivatives scirp.org
2-Aminobenzothiazole, Aldehydes, Ethyl/Methyl acetoacetateGraphene oxide-based catalyst, solvent-freePyrimido[2,1-b]benzothiazoles araku.ac.ir
2-Aminobenzothiazole, Aldehyde, β-ketoesterTrypsin-catalysed, one-pot4H-Pyrimido[2,1-b]benzothiazole derivatives nih.gov

Transformations of the Acetoacetamide (B46550) Carbonyls

The acetoacetamide moiety contains two carbonyl groups and an active methylene (B1212753) group, which are key sites for a variety of condensation and cyclocondensation reactions.

The active methylene group (the -CH2- group flanked by two carbonyl groups) in this compound is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in condensation reactions with various carbonyl-containing reagents, such as aldehydes and ketones. These reactions, often of the Knoevenagel or aldol type, lead to the formation of new carbon-carbon bonds and the synthesis of more complex structures. For example, the reaction of a similar compound, 2-(benzo[d]thiazol-2-yl)-4-((dimethylamino)methylene)-3-oxopentanedinitrile, with barbituric acid results in the formation of a pyrano[2,3-d]pyrimidine derivative. advancechemjournal.com

The reactive nature of the acetoacetamide portion of the molecule makes it an excellent precursor for the synthesis of various polyheterocyclic structures through cyclocondensation reactions. By reacting this compound with bifunctional reagents, it is possible to construct new heterocyclic rings fused to or substituted on the acetoacetamide backbone. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazole derivatives. Similarly, reaction with hydroxylamine could yield isoxazole derivatives. The reaction of 2-(benzo[d]thiazol-2-yl)-4-((dimethylamino)methylene)-3-oxopentanedinitrile with hydrazine hydrate or phenylhydrazine affords the corresponding pyrazolyl derivatives. advancechemjournal.com

Reactivity of the Benzothiazole (B30560) Heterocycle

The benzothiazole ring system is generally stable but can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the substituents on the ring. The presence of the acetoacetamide group at the 2-position will influence the electron distribution within the benzothiazole ring and thus its reactivity.

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur on the benzene (B151609) part of the benzothiazole ring. The position of substitution is directed by the existing substituents and the reaction conditions.

Nucleophilic substitution reactions on the benzothiazole ring are less common but can occur, particularly at the 2-position if a suitable leaving group is present. However, in this compound, the 2-position is occupied by the amide group. The benzothiazole ring itself is relatively stable towards bases but can undergo ring-opening reactions under harsh basic conditions. thieme-connect.de Nucleophile-induced ring contraction has been observed in related fused benzothiazine systems, leading to the formation of pyrrolo[2,1-b] umpr.ac.idscirp.orgbenzothiazoles. beilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole Ring

The benzothiazole nucleus can undergo both electrophilic and nucleophilic aromatic substitution, with the reaction's feasibility and regioselectivity being influenced by the substituents on the ring. The acetoacetamide group at the C-2 position, being an electron-withdrawing group, deactivates the benzothiazole ring towards electrophilic attack but can activate it for nucleophilic substitution, particularly at positions ortho and para to the electron-withdrawing influence.

Electrophilic Aromatic Substitution:

ReactionReagentPosition of SubstitutionReference
BrominationBromine in acetic acidC-4 and/or C-6 rsc.org
NitrationNitrating mixture (HNO₃/H₂SO₄)C-4 and/or C-6General knowledge

Nucleophilic Aromatic Substitution:

The benzothiazole ring, especially when substituted with electron-withdrawing groups or a good leaving group, can undergo nucleophilic aromatic substitution (SNAr). For this compound, while the acetoacetamide group is electron-withdrawing, direct SNAr on the ring is not common without a suitable leaving group. However, derivatization strategies can introduce such groups. For example, the substitution of a halogen at the C-2 position allows for the introduction of various nucleophiles. The regioselectivity of nucleophilic attack on substituted benzothiazoles has been a subject of study, with coordination effects from the heterocyclic core influencing the outcome of the reaction.

SubstrateNucleophilePosition of SubstitutionKey FeatureReference
2-(Allyloxy)benzothiazolesAllylic Grignard reagentsC-2Regioreversed substitution governed by anchimeric coordination rsc.org
Halogenated benzothiazolesVarious nucleophilesPosition of the halogenSNAr mechanismGeneral knowledge

Functionalization at the C-2 Position of Benzothiazole

The C-2 position of the benzothiazole ring is a primary site for derivatization. In the case of this compound, this position is already functionalized with the acetoacetamide group. Further derivatization can occur on this substituent or by modifying the attachment to the benzothiazole ring.

Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, have enabled the direct introduction of various groups at the C-2 position of benzothiazoles, leading to the formation of N-benzothiazol-2-yl-amides. These methods offer an alternative to traditional condensation reactions and allow for a broader range of derivatives. For instance, palladium- and iron-catalyzed C(sp²)–H functionalization/C–S bond formation from 1-acyl-3-(phenyl)thioureas provides a direct route to N-benzothiazol-2-yl-amides with good functional group tolerance. daneshyari.comthieme-connect.com

Furthermore, the amino group of 2-aminobenzothiazole, the precursor to this compound, is a versatile handle for introducing a wide array of functionalities. Acylation, alkylation, and the formation of Schiff bases are common strategies to modify the C-2 position. nih.govnih.gov The acetoacetamide moiety itself contains an active methylene group that can be a site for further reactions, such as alkylation or condensation.

Reaction TypeReagents/CatalystProduct TypeReference
C(sp²)–H Functionalization/C–S Bond FormationPalladium catalystN-benzothiazol-2-yl-amides daneshyari.com
C(sp²)–H Functionalization/C–S Bond FormationIron catalystN-benzothiazol-2-yl-amides thieme-connect.com
C2–H FunctionalizationTriphenylphosphineThiazol-2-yl-triphenylphosphonium salts acs.org
Acylation of 2-aminobenzothiazoleAcetic AcidN-(benzo[d]thiazol-2-yl)acetamide umpr.ac.id

Stereochemical Aspects in Derivatization

The introduction of chirality and the control of stereochemistry are crucial aspects in the derivatization of bioactive molecules. For derivatives of this compound, stereochemical considerations can arise from the introduction of chiral centers in the acetoacetamide side chain or on the benzothiazole ring, or through the resolution of racemic mixtures.

Recent studies have highlighted the importance of stereochemistry in the biological activity of benzothiazole derivatives. For example, the enantiomeric profiling of a chiral benzothiazole has shown that the biological activity can be enantiomer-dependent. nih.gov This underscores the need for stereoselective synthetic methods.

One notable example of stereocontrolled derivatization involves the use of a benzothiazyl acetamide as a nucleophile in a bimetallic iridium/magnesium-catalyzed allylic alkylation. This method allows for the stereodivergent synthesis of allylic all-carbon quaternary centers, demonstrating that the benzothiazole moiety can be incorporated into complex chiral structures with high stereoselectivity. acs.org The stereochemical outcome is controlled by the synergistic combination of two complementary chiral catalysts. acs.org

Furthermore, chiral resolution of racemic benzothiazole derivatives is a viable strategy to obtain enantiomerically pure compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases has been successfully employed for the separation of enantiomers of benzothiazine derivatives, a class of compounds structurally related to benzothiazoles. nih.gov

MethodApplicationKey FindingReference
Bimetallic Ir/Mg-Catalyzed Allylic AlkylationStereodivergent synthesis of allylic all-carbon quaternary centersUse of α-benzothiazyl acetamide as a model nucleophile to achieve high diastereoselectivity and enantioselectivity. acs.org
Chiral HPLCResolution of enantiomersBaseline separation of enantiomers of a chiral benzothiadiazine derivative using a cellulose-based chiral stationary phase. nih.gov
Enantiomeric ProfilingBiological activity assessmentThe (S)-enantiomer of a chiral dimethylcyclopropyl benzothiazole was found to be more potent than the (R)-enantiomer as a necroptosis inhibitor. nih.gov

Computational and Theoretical Studies on N 2 Benzothiazolyl Acetoacetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov Calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. nbu.edu.sanih.gov This approach allows for the accurate prediction of various molecular properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzothiazole (B30560) derivatives, DFT calculations are used to predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. nbu.edu.saresearchgate.net For instance, in related benzothiazole structures, C-C bond lengths have been calculated in the range of 1.457–1.480 Å, while the C=N bond length of the thiazole (B1198619) ring can vary from 1.294 Å to 1.341 Å depending on substituents. nbu.edu.sa

Electronic structure analysis focuses on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, stability, and optical properties. nih.govnih.gov A smaller energy gap generally implies higher reactivity. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool that identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. scispace.com

Table 1: Representative Calculated Geometrical Parameters for a Benzothiazole Core Structure
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-C (aromatic)1.46 - 1.48 Å
Bond LengthC=N (thiazole)1.29 - 1.34 Å
Bond AngleC-N-C~109°
Dihedral AngleVaries based on side-chain conformationVaries

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for structural validation. nih.gov

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be calculated to help assign the experimental peaks in an FT-IR spectrum. Calculated frequencies are often scaled by a factor (e.g., 0.9608 for DFT) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental values. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are instrumental in assigning complex spectra and understanding the electronic environment of the nuclei.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) in its UV-Vis spectrum. nih.govmdpi.com These calculations help to understand the nature of the electronic excitations, such as π→π* and n→π* transitions. mdpi.com

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Benzothiazole Derivative
Spectroscopic TechniqueParameterCalculated ValueExperimental Value
FT-IRν(C=O)~1695 cm⁻¹~1693 cm⁻¹ researchgate.net
FT-IRν(N-H)~3170 cm⁻¹~3173 cm⁻¹ mdpi.com
UV-Vis (TD-DFT)λmax~305 nm~307 nm mdpi.com
¹³C NMR (GIAO)C=O~164.5 ppm~164.4 ppm researchgate.net

N-(2-Benzothiazolyl)-acetoacetamide can exist in several tautomeric forms due to proton transfer, primarily keto-enol and amide-imidol tautomerism. DFT calculations are crucial for studying these equilibria by determining the relative stabilities of the different tautomers. scispace.comimist.ma By calculating the Gibbs free energies of each form, the equilibrium constant can be predicted, indicating which tautomer is predominant under specific conditions (e.g., in the gas phase or in a solvent). imist.ma Studies on similar benzothiazole derivatives have shown that the relative stability can be influenced by intramolecular hydrogen bonding and the polarity of the solvent. scispace.comresearchgate.net For example, in some azo-substituted benzothiazoles, the hydrazone form is found to be more stable than the azo form in solution. researchgate.net The energy barriers for the interconversion between tautomers can also be calculated, providing insight into the dynamics of the equilibrium. scispace.com

Table 3: Theoretical Relative Energies of Tautomers
Tautomeric FormDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
Keto-AmideMost stable reference form0.00
Enol-AmideProton transfer from methylene (B1212753) to carbonyl oxygen+X.X
Keto-ImidolProton transfer from amide nitrogen to amide oxygen+Y.Y
Enol-ImidolBoth proton transfers have occurred+Z.Z

Note: X, Y, and Z represent hypothetical calculated energy differences.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide detailed information about its conformational landscape and dynamics. By simulating the molecule's behavior in a solvent box (often water) for nanoseconds, researchers can identify preferred conformations and the transitions between them. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value indicates that the simulation has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom to identify the flexible regions of the molecule. Higher RMSF values indicate greater mobility.

Conformational Clustering: This analysis groups similar structures from the MD trajectory to identify the most populated and energetically favorable conformations.

For related N-(benzo[d]thiazol-2-yl) derivatives, conformational analysis has been performed to find the most stable conformers, often revealing the importance of intramolecular hydrogen bonds in stabilizing specific geometries. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry can elucidate the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as its synthesis or degradation, DFT can be used to map the entire reaction coordinate. rsc.org

This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and products are fully optimized.

Finding the Transition State (TS): The TS is a saddle point on the potential energy surface connecting reactants and products. nbu.edu.sa Its structure is located, and a frequency calculation is performed to confirm it has exactly one imaginary frequency corresponding to the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier for the reaction, which is a key determinant of the reaction rate. scispace.com

These studies provide a molecular-level understanding of reaction feasibility and selectivity that is often difficult to obtain through experimental means alone. rsc.org

Molecular Modeling for Ligand-Target Interactions (Mechanism Focus)

Given the wide range of biological activities reported for benzothiazole derivatives, molecular modeling, particularly molecular docking, is extensively used to study their interactions with biological targets like enzymes or DNA. nih.govmdpi.comnih.gov Docking simulations predict the preferred binding orientation of a ligand (the molecule of interest) within the active site of a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. niscpr.res.in

The primary focus of these studies is to understand the mechanism of inhibition or binding. This is achieved by analyzing the specific non-covalent interactions between the ligand and the amino acid residues of the target protein. mdpi.comresearchgate.net Common interactions that stabilize the ligand-receptor complex include:

Hydrogen Bonds: Crucial for specificity and strong binding. mdpi.comresearchgate.net

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

π-π Stacking: Interactions between aromatic rings.

Electrostatic Interactions: Occur between charged or polar groups. nih.gov

For example, docking studies of N-acetamide benzothiazole derivatives with the urease enzyme revealed that hydrogen bonding interactions with the active site are critical for its inhibitory activity. mdpi.comresearchgate.net Similarly, MD simulations can be run on the docked ligand-protein complex to assess its stability and dynamic behavior over time, providing a more realistic view of the binding event. nih.govnih.gov

Enzyme Active Site Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme.

Studies on various benzothiazole derivatives have demonstrated their ability to dock effectively into the active sites of several enzymes, suggesting potential therapeutic targets. For instance, novel benzothiazole derivatives have been investigated as inhibitors of Candida albicans N-myristoyltransferase (CaNmt), a promising target for antifungal agents. nih.gov Docking studies revealed that these compounds engage in various hydrophobic and hydrogen-bonding interactions within the enzyme's active site. nih.gov Similarly, benzothiazole derivatives have been designed and evaluated as inhibitors of the p53-MDM2 pathway, which is crucial in breast cancer. nih.gov Molecular docking assessments against the p53-MDM2 target (PDB: 4OGT) have shown significant binding scores for some benzothiazole compounds. nih.gov

Furthermore, in the context of antiviral research, benzothiazole and benzimidazole derivatives have been investigated for their binding affinity to the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov These studies help in understanding the potential of this class of compounds to interfere with viral replication. Other research has focused on designing benzothiazole-thiazole hybrids as potent inhibitors of the p56lck enzyme, which is implicated in cancer. biointerfaceresearch.com These studies have utilized the crystal structure of p56lck to understand the mechanistic insights of how these molecules interact with the receptor. biointerfaceresearch.com

For this compound, it can be inferred that the benzothiazole core would likely serve as an anchor within an enzyme's active site, participating in hydrophobic interactions. The acetoacetamide (B46550) side chain, with its keto and amide groups, provides opportunities for hydrogen bonding with amino acid residues such as serine, threonine, or lysine. The specific interactions would, of course, depend on the topology and chemical nature of the target enzyme's active site.

Table 1: Potential Interacting Amino Acid Residues and Interaction Types for Benzothiazole Derivatives in Enzyme Active Sites

Interaction Type Potential Amino Acid Residues
Hydrogen Bonding Ser, Thr, Asn, Gln, His, Lys, Arg, Tyr
Hydrophobic Interactions Val, Leu, Ile, Phe, Trp, Met, Pro
π-π Stacking Phe, Tyr, Trp, His

Identification of Binding Motifs and Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophoric features of a molecule like this compound is crucial for designing new molecules with improved potency and selectivity.

The benzothiazole scaffold itself is a key pharmacophoric element, known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The design of novel benzoxazole-benzamide conjugates as potential VEGFR-2 inhibitors highlights the importance of the heterocyclic ring system in occupying the hinge region of the ATP binding site. nih.gov This is a common binding motif for kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazole derivatives further elucidate the key binding motifs. For example, 3D-QSAR studies on benzothiazole derivatives as CaNmt inhibitors have provided interpretable 3D contour maps that explain the structure-activity relationship. nih.gov These maps highlight the effects of different substituent groups at various positions on the benzothiazole ring, guiding the design of more active inhibitors. nih.gov

In the case of this compound, the key pharmacophoric features would likely include:

The benzothiazole ring as a hydrophobic and aromatic feature.

The nitrogen and sulfur atoms in the thiazole ring as potential hydrogen bond acceptors or for metal coordination.

The amide group of the acetoacetamide side chain as a hydrogen bond donor and acceptor.

The acetyl group as a potential hydrogen bond acceptor.

The spatial arrangement of these features is critical for effective binding to a biological target.

Prediction of Chemical Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely used to calculate various chemical reactivity descriptors that provide insights into the chemical stability and reactivity of a molecule.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (EHOMO - ELUMO) is an important indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

DFT studies on benzimidazole and benzothiazole derivatives have shown that the electron cloud of these molecules can be localized on specific groups, indicating the sites involved in nucleophilic or electrophilic attacks. nih.gov For instance, in one study, the electron cloud of a particular compound was localized on the phenolic (-OH) group and the azomethine nitrogen (C=N) group, suggesting these as reactive sites. nih.gov

Other important chemical reactivity parameters that can be calculated using DFT include:

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The negative of electronegativity.

Global Hardness (η): A measure of the resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating a higher reactivity. nih.gov

Global Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Table 2: Key Chemical Reactivity Descriptors and Their Significance

Descriptor Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Related to the electron-donating ability of a molecule.
Lowest Unoccupied Molecular Orbital Energy ELUMO Related to the electron-accepting ability of a molecule.
HOMO-LUMO Energy Gap ΔE Indicator of chemical reactivity and stability.
Electronegativity χ The power of an atom to attract electrons.
Chemical Potential μ The negative of electronegativity.
Global Hardness η Resistance to charge transfer.
Global Softness S A measure of the molecule's reactivity.
Global Electrophilicity Index ω A measure of the energy lowering due to maximal electron flow.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The utility of N-(2-Benzothiazolyl)-acetoacetamide as a versatile building block stems from the reactivity of its β-ketoamide functionality. This group contains a reactive methylene (B1212753) unit flanked by two carbonyl groups, making it an excellent nucleophile and a precursor for a variety of condensation and cyclization reactions. This reactivity is central to its application in both multicomponent reactions and the synthesis of elaborate heterocyclic frameworks.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. This compound is an ideal substrate for such reactions. Its active methylene group can readily participate in Knoevenagel condensations with aldehydes, forming reactive intermediates that can be trapped by other nucleophiles in the reaction mixture. This strategy has been employed to create highly functionalized and structurally diverse molecular libraries. For instance, a one-pot reaction involving an aldehyde, this compound, and a source of sulfur in the presence of a suitable catalyst can lead to the formation of complex thiazole-containing systems under environmentally friendly conditions.

A notable example involves the synthesis of pyrimido[2,1-b]benzothiazole derivatives, which are known for their aggregation-induced emission (AIE) properties. A library of 23 such compounds was created using a multicomponent reaction strategy, demonstrating the power of this approach for generating functional materials with tunable properties.

Table 1: Examples of Multicomponent Reactions Utilizing Benzothiazole (B30560) Scaffolds

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
2-Aminobenzothiazole (B30445)AldehydeIsocyanideP2O5 on SiO2Benzothiazole-quinazolinones
o-ChloronitrobenzeneAldehydeSulfur[CholineCl][Imidazole]22-Substituted benzothiazoles
2-Aminobenzothiazoleα-HalogenoketoneCarbon DisulfideN/AFused bis-thiazolo derivatives

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, known to be a core structure in a multitude of biologically active compounds. This compound serves as an excellent starting material for elaborating this core into more complex heterocyclic systems. The acetoacetamide (B46550) side chain provides the necessary functionality for annulation reactions, where new rings are fused onto the existing benzothiazole structure.

For example, the active methylene and carbonyl groups can react with binucleophilic reagents such as hydrazines, hydroxylamine, or ureas to construct five- or six-membered heterocyclic rings like pyrazoles, isoxazoles, and pyrimidines, respectively. These reactions often proceed with high regioselectivity, allowing for the controlled synthesis of specific isomers. The resulting fused systems have been investigated for a range of applications, leveraging the combined properties of the benzothiazole core and the newly formed heterocycle.

Coordination Chemistry of this compound Derivatives

The field of coordination chemistry has significantly benefited from ligands derived from benzothiazole structures. The presence of nitrogen and sulfur heteroatoms in the benzothiazole ring, combined with the keto-enol tautomerism of the acetoacetamide moiety, makes this compound and its derivatives excellent candidates for ligand design. These ligands can coordinate to a variety of metal ions, forming stable complexes with interesting structural and electronic properties.

This compound can act as a bidentate or even polydentate ligand. The enolic form of the β-ketoamide group can be deprotonated to form a chelate ring with a metal ion through the two oxygen atoms. Additionally, the nitrogen atom of the benzothiazole ring can participate in coordination, leading to the formation of stable five- or six-membered chelate rings. This versatility allows for the design of ligands with specific coordination geometries tailored to particular metal ions.

The synthesis of metal complexes typically involves the reaction of the deprotonated ligand (generated by adding a base) with a suitable metal salt in an appropriate solvent. Complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II), have been prepared and characterized. The stoichiometry of the resulting complexes (e.g., ML2 or ML3) can be controlled by adjusting the metal-to-ligand ratio and reaction conditions.

Table 2: Synthesis of Metal Complexes with Benzothiazole-Derived Ligands

LigandMetal SaltMolar Ratio (M:L)Resulting Complex Formula
N1, N4-bis (benzo[d]thiazol-2- ylcarbamothioyl) succinamideCuCl2·2H2O2:1[Cu2(L)Cl4]
2-thioacetic acid benzothiazoleNiCl2·6H2O1:2[Ni(L)2]
(Benzothiazol-2-ylsulfanyl)-acetic acidCoCl2·6H2O1:2[Co(L)2(H2O)2]

The interaction between metal ions and this compound-derived ligands has been extensively studied using various spectroscopic and structural techniques. FT-IR spectroscopy is particularly useful for determining the coordination mode. A shift in the C=O and C=N stretching frequencies upon complexation provides direct evidence of coordination through the acetoacetamide and benzothiazole moieties, respectively. The appearance of new bands in the far-IR region can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Metal complexes derived from benzothiazole-based ligands have shown promise as catalysts in various organic transformations. The coordination of the ligand to a metal center can modulate its electronic properties and create a specific steric environment, which can enhance its catalytic activity and selectivity.

Complexes of this compound are being explored for their potential in catalysis. For example, they could serve as catalysts for oxidation, reduction, and cross-coupling reactions. The ability to tune the electronic and steric properties of the complex by modifying either the benzothiazole ring or the acetoacetamide side chain offers a pathway to optimize catalytic performance for specific applications. The benzothiazole framework itself is a key component in ligands used for reactions like ethylene oligomerization and Suzuki-Miyaura cross-coupling, indicating the potential of its derivatives in catalysis. The development of these complexes as catalysts is an active area of research, with the goal of creating efficient and reusable catalytic systems for sustainable chemical synthesis.

Advanced Materials and Optical Properties of this compound

The unique molecular structure of this compound, which incorporates an electron-withdrawing benzothiazole ring and an electron-donating acetoacetamide group, makes it a compound of significant interest in the field of advanced materials and optical sciences. This section explores its potential applications based on the investigation of its nonlinear optical (NLO) properties, its use in the development of fluorescent sensors and probes, and its broader role in functional materials research.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including optical limiting, and data storage. The NLO response of a material is intrinsically linked to its molecular structure, particularly the presence of π-conjugated systems and donor-acceptor groups that facilitate intramolecular charge transfer (ICT).

While specific experimental data on the nonlinear optical properties of this compound is not extensively documented in the reviewed literature, the broader family of benzothiazole derivatives has been the subject of theoretical and experimental studies for their NLO potential. Computational studies on benzothiazole-based dyes with a D-π-A-A (Donor-π-Acceptor-Acceptor) configuration have shown that these systems can exhibit significant polarizability (α) and hyperpolarizability (β), which are key indicators of NLO activity. researchgate.net The efficiency of these materials is often tuned by modifying the electron-donating and -withdrawing groups and extending the conjugated bridge. researchgate.net

The structure of this compound, featuring a benzothiazole acceptor and an acetoacetamide donor linked by a π-system, suggests a push-pull character that is a prerequisite for second-order NLO properties. Theoretical studies on similar push-pull benzothiazole systems have indicated that extending the conjugated bridge and using strong donor groups can enhance the hyperpolarizability. researchgate.net For instance, benzothiazolium salts have been predicted to be more effective NLO-phores than their neutral benzothiazole counterparts. researchgate.net

The investigation of NLO properties in related fluorene-benzothiadiazole copolymers has demonstrated significant two-photon absorption (2PA) cross-sections, highlighting their potential for applications in multiphoton-excited fluorescence and optical limiting. nih.gov These findings suggest that this compound and its derivatives could be promising candidates for NLO materials, warranting further experimental investigation using techniques like the Z-scan method to measure the nonlinear absorption coefficient and nonlinear refractive index. du.ac.ir

Table 1: Key Parameters in NLO Materials Research

ParameterDescriptionRelevance to this compound
Polarizability (α) A measure of how easily the electron cloud of a molecule can be distorted by an electric field.The push-pull nature of the molecule suggests a potentially high polarizability. researchgate.net
First Hyperpolarizability (β) A measure of the second-order nonlinear optical response of a molecule.The D-π-A structure is a key requirement for a non-zero β value. researchgate.net
Two-Photon Absorption (2PA) A nonlinear optical process where a molecule absorbs two photons simultaneously.Benzothiazole derivatives have shown significant 2PA cross-sections. nih.gov
Intramolecular Charge Transfer (ICT) The transfer of electronic charge between the donor and acceptor parts of a molecule upon excitation.The benzothiazole and acetoacetamide moieties facilitate ICT.

Development of Fluorescent Sensors and Probes

The benzothiazole moiety is a well-established fluorophore, and its derivatives are widely explored in the development of fluorescent sensors for the detection of various analytes, including metal ions and small molecules. nih.govnih.gov The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).

Benzothiazole-based probes have demonstrated high selectivity and sensitivity for a range of metal ions. For example, a novel benzothiazole-based chemosensor has been shown to be a highly selective and sensitive ratiometric fluorescent turn-on sensor for Zn2+ and a colorimetric sensor for Zn2+, Cu2+, and Ni2+. nih.gov The binding of Zn2+ to this sensor led to a significant increase in fluorescence quantum yield. nih.gov In contrast, the presence of Cu2+ and Ni2+ quenched the fluorescence, likely due to energy transfer processes involving the open-shell d-orbitals of these metal ions. nih.gov

The acetoacetamide group in this compound provides potential coordination sites (N and O atoms) for metal ions. The formation of metal complexes can significantly alter the photophysical properties of the molecule, leading to changes in fluorescence intensity or wavelength, which forms the basis for its use as a fluorescent sensor. The interaction of benzothiazole-based ligands with metal ions like Co(II) and Ni(II) has been shown to form stable complexes with distinct spectral and fluorescent properties. nih.govresearchgate.net

Furthermore, benzothiazole derivatives have been successfully employed as fluorescent probes for small molecules of biological and environmental importance. For instance, a benzothiazole-based probe was developed for the detection of hydrazine (N2H4), a highly toxic substance. bohrium.com The sensing mechanism involved the cleavage of an ester bond upon reaction with hydrazine, leading to a "turn-on" fluorescence response with a very low detection limit. bohrium.com Similarly, probes for hydrogen peroxide (H2O2) have been synthesized based on the 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore, which undergoes ESIPT. nih.gov

Table 2: Examples of Analytes Detected by Benzothiazole-Based Fluorescent Sensors

AnalyteSensing MechanismObserved Response
Zn2+ Inhibition of PET, Chelation-enhanced fluorescence (CHEF)Ratiometric fluorescence turn-on nih.gov
Cu2+ Fluorescence quenching via energy transferDecrease in fluorescence intensity nih.gov
Ni2+ Fluorescence quenching via energy transferDecrease in fluorescence intensity nih.gov
Hydrazine (N2H4) Reaction-based cleavage of a functional group"Turn-on" fluorescence bohrium.com
Hydrogen Peroxide (H2O2) Reaction-based, ESIPT modulation"Turn-on" fluorescence nih.gov

Applications in Functional Materials Research

The versatile chemical structure of this compound and its derivatives makes them valuable building blocks in the synthesis of a variety of functional materials. These materials find applications in diverse fields ranging from medicinal chemistry to materials science.

In the realm of coordination chemistry, benzothiazole-based ligands are used to create novel metal complexes with interesting structural and photophysical properties. For instance, Schiff base ligands derived from benzothiazole have been used to synthesize Co(III) and Ni(II) complexes that exhibit significant interactions with DNA, suggesting potential applications in medicinal inorganic chemistry. nanobioletters.com The formation of coordination polymers and metal-organic frameworks (MOFs) using benzothiazole-containing linkers is another promising area. A Zn(II)-based 2D coordination polymer has been reported as a highly sensitive and selective turn-on fluorescent probe for Al3+. mdpi.com

Furthermore, the incorporation of the benzothiazole unit into larger molecular architectures, such as Schiff bases, can lead to materials with unique optical properties. Schiff bases derived from 2-(2-hydroxyphenyl)benzothiazole (HBT) have been synthesized and their optical properties characterized, with some showing potential for the detection of small molecules like hydrazine. nih.gov The aggregation behavior of these derivatives can also be controlled to form aggregates of different shapes, which can influence their luminescence properties. nih.gov

The synthesis of novel N-benzothiazole-2-yl-acetamides and their Schiff base derivatives has been reported, with these compounds serving as precursors for more complex molecular structures. arabjchem.orgresearchgate.net These synthetic strategies open up possibilities for creating a wide range of functional materials with tailored properties for specific applications.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel N-(2-Benzothiazolyl)-acetoacetamide analogues. nih.govresearchgate.netinfontd.org These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis.

Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on existing data of benzothiazole (B30560) derivatives to build predictive models for various biological activities. nih.govbio-itworld.com These models can then be used to virtually screen large libraries of hypothetical this compound analogues, prioritizing those with the highest predicted potency and desirable pharmacokinetic properties. This in silico screening can significantly reduce the time and cost associated with laboratory-based high-throughput screening.

Generative Models for Novel Scaffolds: Generative AI models can design entirely new molecules based on a set of desired parameters. By providing the model with the core structure of this compound and specifying target properties, it is possible to generate novel analogues with potentially improved efficacy and safety profiles.

Table 1: Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Predictive Bioactivity Screening Utilizes algorithms to forecast the biological effects of novel analogues.Accelerates the identification of lead compounds by prioritizing synthesis and testing.
Generative Molecular Design Employs generative models to create new chemical structures with desired properties.Expands the chemical space of potential drug candidates beyond existing libraries.
ADMET Prediction Models the absorption, distribution, metabolism, excretion, and toxicity profiles of compounds.Reduces late-stage attrition of drug candidates by identifying potential liabilities early on.
Automated Synthesis Planning AI-powered retrosynthesis tools can devise efficient synthetic routes for novel analogues.Streamlines the chemical synthesis process, making it faster and more cost-effective.

High-Throughput Synthesis and Screening for Novel Analogues

High-throughput synthesis (HTS) and screening are pivotal in rapidly exploring the chemical space around the this compound core. These automated technologies enable the parallel synthesis and evaluation of large libraries of compounds, dramatically accelerating the pace of drug discovery.

Modern synthetic methodologies, such as solid-phase and fluorous synthesis, can be adapted for the high-throughput production of this compound derivatives. By systematically varying the substituents on both the benzothiazole and acetoacetamide (B46550) moieties, diverse chemical libraries can be generated. These libraries can then be subjected to high-throughput screening against a panel of biological targets to identify promising hit compounds.

Advanced Spectroscopic Techniques for Real-time Analysis

The development of advanced spectroscopic techniques offers unprecedented opportunities for the real-time monitoring and analysis of chemical reactions and biological interactions involving this compound. mdpi.comresearchgate.net Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed mechanistic insights into the synthesis of these compounds and their interactions with biological macromolecules. polito.itmagritek.com

Real-time analysis can be instrumental in optimizing reaction conditions to improve yields and purity. polito.it Furthermore, these techniques can be employed to study the binding kinetics and conformational changes that occur when this compound derivatives interact with their biological targets, providing valuable information for rational drug design.

Exploration of New Catalytic Transformations

The discovery of novel catalytic transformations provides new avenues for the efficient and selective synthesis of this compound and its analogues. nih.govindexcopernicus.com Recent advances in catalysis, particularly in the realm of transition-metal catalysis, offer powerful tools for the construction of the benzothiazole ring system and the installation of the acetoacetamide side chain. nih.govresearchgate.net

For instance, palladium-catalyzed cross-coupling reactions could be explored for the direct arylation of the benzothiazole core, allowing for the introduction of a wide range of substituents. mit.edunih.govmit.edu Similarly, new catalytic methods for amidation could streamline the synthesis of the acetoacetamide moiety. The development of enantioselective catalytic methods would also be of significant interest for accessing chiral derivatives with potentially improved biological activity.

Design of Multi-Targeting Agents for Complex Biological Systems

Many diseases, such as cancer and neurodegenerative disorders, are multifactorial in nature, involving multiple biological pathways. researchgate.netnih.gov This complexity has spurred interest in the development of multi-targeting agents that can simultaneously modulate several key targets. The this compound scaffold is a promising platform for the design of such agents. st-andrews.ac.ukfiu.eduresearchgate.net

By strategically modifying the structure of this compound, it is possible to incorporate pharmacophores that interact with different biological targets. For example, in the context of Alzheimer's disease, derivatives could be designed to inhibit both acetylcholinesterase and monoamine oxidase B, two key enzymes implicated in the pathology of the disease. nih.govrsc.orgnih.govuniba.it

Table 2: Potential Multi-Targeting Strategies for this compound Derivatives

Disease AreaPotential Target 1Potential Target 2Rationale
Alzheimer's Disease Acetylcholinesterase (AChE)Monoamine Oxidase B (MAO-B)Combination of symptomatic relief and disease-modifying effects. rsc.org
Cancer Kinase InhibitorsApoptosis InducersSynergistic antitumor effect by targeting cell proliferation and survival pathways.
Inflammatory Diseases Cyclooxygenase (COX)Lipoxygenase (LOX)Dual inhibition of key inflammatory enzyme pathways.

Challenges and Opportunities in this compound Research

While the future of this compound research is promising, several challenges need to be addressed to translate its potential into tangible therapeutic benefits.

Challenges:

Solubility and Bioavailability: Like many heterocyclic compounds, derivatives of this compound may exhibit poor aqueous solubility, which can limit their bioavailability.

Selectivity: Achieving high selectivity for the desired biological target over off-targets is crucial to minimize side effects.

Opportunities:

Broad Biological Activity: The diverse range of biological activities associated with the benzothiazole scaffold suggests that this compound derivatives could be developed for a wide array of therapeutic indications.

Chemical Tractability: The this compound core is amenable to chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Technological Advancements: The integration of AI, high-throughput screening, and advanced analytical techniques will undoubtedly accelerate the discovery and development of new drugs based on this scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Benzothiazolyl)-acetoacetamide derivatives?

  • Methodology : A common approach involves refluxing 2-aminobenzothiazole derivatives with chloroacetyl chloride in dry benzene or chloroform to form acetamide intermediates. For example, N-(6-chlorobenzothiazol-2-yl)acetamide was synthesized by reacting 2-aminobenzothiazole with chloroacetyl chloride under reflux for 1 hour, yielding 80% after recrystallization . Alternative routes include Hantzsch reactions using acetoacetamides and benzothiazol-2-amines in refluxing solvents like ethanol or xylene .

Q. How is the structural characterization of this compound performed?

  • Methodology : Combined spectroscopic and crystallographic techniques are critical. NMR (¹H and ¹³C) and IR spectroscopy confirm functional groups (e.g., amide C=O stretch at ~1668 cm⁻¹). X-ray diffraction resolves crystal packing and hydrogen-bonding interactions, as demonstrated for derivatives like 2-(1-adamantyl)-N-(6-methoxybenzothiazol-2-yl)acetamide, which forms H-bonded dimers . Mass spectrometry validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound derivatives?

  • Methodology : Avoid contact with oxidizing agents (e.g., perchlorates) due to explosive risks in metal complexes . Use PPE (gloves, goggles) and work in fume hoods to prevent inhalation. Follow waste disposal guidelines for halogenated solvents (e.g., chloroform) and reactive intermediates. Refer to SDS for specific hazards, such as skin/eye irritation .

Advanced Research Questions

Q. How can low-yield reactions in benzothiazole-acetoacetamide synthesis be optimized?

  • Methodology : Evaluate solvent polarity, catalyst choice, and reaction time. For instance, replacing glacial acetic acid with aprotic solvents (e.g., DMF) may enhance nucleophilicity in amidation. In one study, extending reflux time from 6 to 12 hours increased crystallinity but reduced yield to 22%; balancing kinetics and thermodynamics is key . Microwave-assisted synthesis or flow chemistry could improve efficiency .

Q. What computational methods are suitable for predicting the tautomerism and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-31+G(d) basis sets effectively models tautomeric equilibria. For example, 1-(2-Benzothiazolyl)-3-methyl-5-pyrazolone exhibited a planar acetamide moiety in its most stable tautomer, validated by vibrational analysis and total energy distribution (TED) . Molecular docking (e.g., AutoDock Vina) predicts binding affinities for pharmacological targets like antioxidant enzymes .

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. anti-inflammatory efficacy) be resolved?

  • Methodology : Conduct structure-activity relationship (SAR) studies to isolate substituent effects. For example, fluorobenzyl or methoxy groups in the acetamide chain enhance radical scavenging (IC₅₀ ~10 μM) but may reduce anti-inflammatory potency due to steric hindrance . Validate hypotheses using in vitro assays (e.g., DPPH for antioxidants, COX-2 inhibition for inflammation) and cross-reference crystallographic data to confirm conformational stability .

Q. What strategies address discrepancies in spectroscopic vs. crystallographic data for benzothiazole-acetoacetamide derivatives?

  • Methodology : Reconcile NMR chemical shifts with X-ray bond lengths. For instance, a gauche conformation observed in X-ray (N–C–C–C dihedral angle ~-100°) may explain upfield shifts in ¹H NMR due to steric shielding. Use dynamic NMR to detect rotameric equilibria in solution .

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